molecular formula C17H11N3O4S2 B2975663 N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-31-5

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2975663
CAS No.: 391867-31-5
M. Wt: 385.41
InChI Key: XVXSYVZXROZHDD-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic small molecule designed for advanced oncological and pharmacological research. This benzothiazole-carboxamide hybrid is of significant interest in early-stage drug discovery, particularly for investigating new anticancer agents. Compounds featuring a benzothiazole core, similar to this product, have demonstrated substantial and selective antiproliferative activity against a range of human cancer cell lines in scientific studies . The structural motif of a carboxamide bridge linking heterocyclic systems is a recognized strategy in medicinal chemistry for developing potent bioactive molecules . Researchers are exploring such compounds for their potential to inhibit key enzymatic targets and cellular pathways implicated in cancer proliferation . The inclusion of specific substituents, like the methoxy group on the benzothiazole ring, is known to influence the molecule's electronic properties and its binding affinity to biological targets, which is a critical area of structure-activity relationship (SAR) investigation . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S2/c1-24-11-3-2-4-13-15(11)18-17(26-13)19-16(21)14-8-9-7-10(20(22)23)5-6-12(9)25-14/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXSYVZXROZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The benzothiophene ring can be synthesized through cyclization reactions involving thioureas or carbamothioates . The final step involves the coupling of the benzothiazole and benzothiophene rings under specific conditions, such as the presence of a base in a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Heterocyclic Core Variations

CBK77 (N-[6-Ethoxy-1,3-Benzothiazol-2-yl]-5-Nitrofuran-2-Carboxamide)
  • Key Differences :
    • Benzothiazole substituent: Ethoxy at 6-position (vs. methoxy at 4-position in the target compound).
    • Core heterocycle: Nitrofuran (vs. nitrobenzothiophene).
  • Activity : CBK77 exhibited significant UPS inhibition (EC₅₀ = 4.3 µM) and cytotoxicity, whereas the target compound showed minimal activity at concentrations <50 µM .
  • SAR Insight : The ethoxy group at the 6-position and nitrofuran core enhance bioactivity, likely due to improved binding to target enzymes or increased cell permeability.
CBK277756 (N-(6-Amino-1,3-Benzothiazol-2-yl)-5-Nitrofuran-2-Carboxamide Hydrochloride)
  • Key Differences: Benzothiazole substituent: Amino at 6-position. Core heterocycle: Nitrofuran.
BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridin-3-yl Amino) Acetamide)
  • Key Differences: Benzothiazole substituent: Methoxy at 6-position. Functional group: Pyridinyl amino acetamide (vs. nitrobenzothiophene carboxamide).
  • Activity: Demonstrated potent antimicrobial activity (MIC = 3.125–12.5 µg/ml), highlighting the importance of the pyridinyl amino group for antimicrobial efficacy .

Electronic and Steric Effects

Nitro Group Impact
  • However, its placement on a benzothiophene (vs. furan in CBK77) introduces steric bulk, which may reduce binding affinity to UPS targets .
Halogenated Analogues (e.g., CBK277775)
  • Structure : Features chloro and methyl substituents on benzothiazole.

Antimicrobial vs. UPS Activity

  • Antimicrobial Benzothiazoles: Compounds like BTC-j and BTC-r (with nitro or methoxy substituents) show that substituent position and auxiliary functional groups (e.g., pyridinyl amino) are critical for antimicrobial activity .
  • UPS-Inactive Compounds : The target compound’s lack of UPS inhibition contrasts with CBK77, underscoring the sensitivity of UPS targets to heterocyclic core modifications (furan vs. benzothiophene) .

Data Table: Structural and Functional Comparison

Compound Name Benzothiazole Substituent Core Heterocycle Key Activity/Data Reference
Target Compound 4-Methoxy 5-Nitrobenzothiophene Minimal UPS inhibition (<50 µM)
CBK77 (N-[6-Ethoxy-...-Nitrofuran-2-Carboxamide) 6-Ethoxy 5-Nitrofuran UPS inhibition (EC₅₀ = 4.3 µM)
BTC-j (N-(6-Methoxy-...-Acetamide) 6-Methoxy Pyridinyl amino Antimicrobial (MIC = 3.125 µg/ml)
CBK277775 (5-Chloro-4-Methyl-...) 5-Chloro, 4-Methyl 5-Nitrothiophene Improved lipophilicity

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C17H13N3O3S2C_{17}H_{13}N_{3}O_{3}S_{2}, and it features a methoxy group and a carboxylate group that contribute to its reactivity and biological activity.

PropertyValue
Molecular Weight339.368 g/mol
Density1.486 g/cm³
Boiling Point522 °C at 760 mmHg
Melting PointNot Available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including bacteria and fungi.

Case Study:
A study evaluated the compound's effectiveness against common bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antioxidant Properties

The compound also displays antioxidant activity, crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and stabilize reactive oxygen species (ROS).

Research Findings:
In vitro assays revealed that this compound significantly reduced lipid peroxidation levels in cultured cells, suggesting its potential as a protective agent against oxidative damage .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may have anti-inflammatory effects by inhibiting cytokine production. The modulation of inflammatory pathways can be critical in managing various inflammatory diseases.

Research Findings:
In a study involving human cell lines, treatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies.

Research Findings:
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound led to a significant decrease in cell viability (IC50 = 25 µM), highlighting its potential as an anticancer agent . Moreover, the compound has shown promise in inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism: Disruption of microbial cell membranes.
  • Antioxidant Mechanism: Scavenging of free radicals.
  • Anti-inflammatory Mechanism: Inhibition of cytokine production.
  • Anticancer Mechanism: Induction of apoptosis through modulation of signaling pathways.

Q & A

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Functional Group Modifications : Introduce polar groups (e.g., -OH, -SO₃H) on the methoxy or nitro substituents.
  • Salt/Cocrystal Formation : Screen with GRAS counterions (e.g., sodium, lysine) using solvent-drop grinding.
  • LogP Optimization : Predict via ChemAxon or ACD/Labs to balance hydrophilicity and membrane permeability .

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